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Compound of Interest

Compound Name: 5-Ethyl-5-methylhydantoin

Cat. No.: B102286

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Ethyl-5-
methylhydantoin (CAS No. 5394-36-5), a key heterocyclic compound. Intended for
researchers, scientists, and professionals in drug development, this document details the
principles, experimental protocols, and comprehensive interpretation of its Infrared (IR) and
Nuclear Magnetic Resonance (*H and 3C NMR) spectra. By integrating data from authoritative
spectral databases with fundamental scientific principles, this guide serves as a definitive
reference for the structural elucidation and quality control of this important molecule.

Introduction: The Hydantoin Scaffold

The hydantoin moiety, an imidazolidine-2,4-dione ring, is a "privileged structure” in medicinal
chemistry, forming the core of numerous pharmaceuticals, most notably anticonvulsant drugs.
5-Ethyl-5-methylhydantoin is a disubstituted derivative with a chiral center at the C5 position.
Its chemical and physical properties make it a valuable building block in organic synthesis and
a subject of interest in pharmacological studies.[1] Accurate and unambiguous structural
confirmation is paramount for any research or development application, a task for which
spectroscopic methods are indispensable.

Chemical Structure:

o |[UPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[1]
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e Molecular Formula: CeH10N202[2]
e Molecular Weight: 142.16 g/mol [2]

« SMILES: CCC1(C(=O)NC(=0)N1)C[1]

Fundamental Principles of Spectroscopic Analysis

A multi-spectroscopic approach is essential for unequivocal structure determination. Each
technique provides a unique piece of the molecular puzzle.

« Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a
molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at
characteristic frequencies, allowing for their identification. For 5-Ethyl-5-methylhydantoin,
IR spectroscopy is crucial for identifying the N-H and carbonyl (C=0) groups of the hydantoin
ring.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information
about the carbon-hydrogen framework of a molecule.

o H NMR Spectroscopy: Detects the chemical environment of hydrogen atoms (protons).
The chemical shift (d) indicates the electronic environment of a proton, the integration
reveals the relative number of protons, and the splitting pattern (multiplicity) provides
information about adjacent protons.

o 13C NMR Spectroscopy: Maps the carbon skeleton of the molecule. Each unique carbon
atom gives a distinct signal, with its chemical shift indicating its functional type (e.qg., alkyl,
carbonyl).

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is contingent upon meticulous experimental execution. The
following protocols are designed to yield high-quality, reproducible data for 5-Ethyl-5-
methylhydantoin.

Sample Preparation
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The choice of sample preparation method is dictated by the spectroscopic technique and the
physical state of the sample. 5-Ethyl-5-methylhydantoin is a solid at room temperature.[1]

 NMR Sample Preparation (in DMSO-ds):

o Weigh approximately 5-10 mg of 5-Ethyl-5-methylhydantoin directly into a clean, dry 5
mm NMR tube.

o Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

» Causality Insight: DMSO-de is an excellent solvent for many hydantoin derivatives.
Crucially, it is aprotic and its residual proton signal appears at a known chemical shift
(~2.50 ppm), avoiding interference with most sample signals. It also allows for the
observation of exchangeable N-H protons, which would be lost in solvents like D20.

o Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief
period in an ultrasonic bath may aid dissolution if necessary.

e FTIR Sample Preparation (ATR Method):

o Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a
background spectrum of the clean, empty crystal.

» Trustworthiness Principle: Recording a background spectrum is a critical self-validating
step. It ensures that any signals from the atmosphere (like COz2) or residual
contaminants on the crystal are computationally removed from the final sample
spectrum.

o Place a small amount (a few milligrams) of the solid 5-Ethyl-5-methylhydantoin powder
directly onto the ATR crystal.

o Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between
the sample and the crystal surface.

o Acquire the spectrum.

Data Acquisition Parameters
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The following are typical acquisition parameters on a standard 400 MHz NMR spectrometer
and a modern FT-IR instrument.

e 1H NMR Spectroscopy:
o Spectrometer: 400 MHz
o Pulse Program: Standard single pulse (e.g., Bruker 'zg30')
o Number of Scans: 16-64 (averaged to improve signal-to-noise)
o Relaxation Delay: 1-2 seconds
o Spectral Width: 0-12 ppm
e 13C NMR Spectroscopy:
o Spectrometer: 100 MHz (on a 400 MHz system)
o Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30')
o Number of Scans: 512 or more (due to the low natural abundance of 13C)
o Relaxation Delay: 2 seconds
e FT-IR Spectroscopy:
o Technique: ATR
o Spectral Range: 4000 - 400 cm™1
o Number of Scans: 16-32

o Resolution: 4 cm™!

Spectroscopic Analysis Workflow Diagram
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Caption: Workflow for the spectroscopic analysis of 5-Ethyl-5-methylhydantoin.

Spectroscopic Data and Interpretation

The following data is based on the Spectral Database for Organic Compounds (SDBS), a
trusted and authoritative source managed by the National Institute of Advanced Industrial
Science and Technology (AIST), Japan.

Infrared (IR) Spectrum Analysis

The IR spectrum provides clear evidence for the key functional groups within the hydantoin
ring. The solid-state spectrum (KBr disk) shows characteristic absorptions.

Table 1: Key IR Absorption Bands for 5-Ethyl-5-methylhydantoin
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Wavenumber . . .

(cm-1) Intensity Assignment Functional Group

3273, 3196 Strong N-H Stretch Amide (N-H)

2978, 2941, 2883 Medium C-H Stretch Alkyl (CHs, CHz2)

1771, 1713 Strong C=0 Stretch Carbonyl (Amide)

1416 Medium C-N Stretch Amide

1381 Medium C-H Bend (CH5) Alkyl
Interpretation:

¢ N-H Stretching: The two strong, slightly broad peaks at 3273 and 3196 cm~! are
characteristic of N-H stretching vibrations in the solid state, where hydrogen bonding is
present. This confirms the presence of the two amide groups in the hydantoin ring.

e C-H Stretching: The peaks just below 3000 cm~1* (2978, 2941, 2883 cm~1) are definitive for
sp3 C-H bonds, corresponding to the methyl and ethyl substituents.

e Carbonyl (C=0) Stretching: The two very strong absorptions at 1771 and 1713 cm~1! are
unambiguous evidence for the two carbonyl groups of the dione structure. The presence of
two distinct peaks is typical for cyclic imides, often attributed to symmetric and asymmetric
stretching modes.

'H NMR Spectrum Analysis (400 MHz, DMSO-de)

The 'H NMR spectrum details the proton environment, confirming the ethyl and methyl groups
and their connectivity.

Table 2: 1H NMR Data for 5-Ethyl-5-methylhydantoin
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Chemical Shift Lo . .
Label Multiplicity Integration Assignment
(3, ppm)
a 10.58 s (broad) 1H NH (Position 1)
b 8.08 s (broad) 1H NH (Position 3)
C 1.70 q 2H -CH2-CHs
d 1.25 S 3H C5-CHs
e 0.72 t 3H -CH2-CHs

Interpretation:

e Amide Protons (a, b): The two downfield signals at 10.58 and 8.08 ppm are characteristic of
the amide N-H protons. Their broadness is due to chemical exchange and quadrupolar
relaxation from the adjacent nitrogen.

o C5-Methyl Protons (d): The sharp singlet at 1.25 ppm integrates to 3 protons. As it has no
adjacent protons, it appears as a singlet and is assigned to the methyl group directly
attached to the C5 quaternary carbon.

o Ethyl Group Protons (c, e): The classic ethyl group pattern is observed. The signal at 0.72
ppm is a triplet, integrating to 3 protons, assigned to the terminal methyl group (-CHs). Itis
split into a triplet by its two neighboring methylene protons. The signal at 1.70 ppm is a
quartet, integrating to 2 protons, assigned to the methylene group (-CHz-). It is split into a
quartet by its three neighboring methyl protons. This mutual splitting pattern (quartet and
triplet) is definitive proof of an ethyl group.

Caption: *H-1H spin-spin coupling in the ethyl group of the molecule.

13C NMR Spectrum Analysis (100 MHz, DMSO-ds)

The 13C NMR spectrum confirms the presence of all six carbon atoms in their unique chemical
environments.

Table 3: 13C NMR Data for 5-Ethyl-5-methylhydantoin
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Chemical Shift (6, ppm) Assignment Carbon Type
177.3 C=0 (Position 4) Carbonyl
156.9 C=0 (Position 2) Carbonyl

62.4 C5 Quaternary
30.0 -CH2-CHs Methylene
221 C5-CHs Methyl

8.1 -CH2-CHs Methyl

Interpretation:

o Carbonyl Carbons: The two signals in the far downfield region at 177.3 and 156.9 ppm are

characteristic of carbonyl carbons in an amide or imide environment. Their distinct shifts are

due to the different electronic environments at the C2 and C4 positions of the ring.

e Quaternary Carbon (C5): The signal at 62.4 ppm corresponds to the only quaternary sp3

carbon in the molecule, the chiral center C5, which is bonded to two nitrogen atoms, a

methyl group, and an ethyl group.

Alkyl Carbons: The three upfield signals correspond to the alkyl carbons. The peak at 30.0
ppm is assigned to the methylene (-CHz) carbon of the ethyl group. The peaks at 22.1 ppm
and 8.1 ppm are assigned to the two methyl (-CHs) carbons. The C5-methyl is slightly more
deshielded than the terminal methyl of the ethyl group.

Integrated Spectroscopic Conclusion

The combined spectroscopic data provides an unambiguous confirmation of the structure of 5-

Ethyl-5-methylhydantoin.

IR spectroscopy confirms the presence of the core hydantoin functional groups: N-H bonds
and two distinct C=0 bonds, alongside the alkyl C-H bonds.

'H NMR spectroscopy resolves the proton structure, clearly identifying the two amide protons
and the characteristic triplet-quartet pattern of the ethyl group, as well as the singlet for the
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C5-methyl group. The integration values perfectly match the number of protons in each
unique environment.

e 13C NMR spectroscopy accounts for all six carbon atoms in the molecule, distinguishing the
two carbonyl carbons, the quaternary C5 carbon, the methylene carbon, and the two non-
equivalent methyl carbons.

Collectively, these three spectroscopic techniques provide a complementary and self-validating
dataset that unequivocally supports the assigned structure of 5-Ethyl-5-methylhydantoin,
serving as a reliable benchmark for its identification and quality assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Ethyl-5-methylhydantoin | C6H10N202 | CID 82162 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. GSRS [gsrs.ncats.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Ethyl-5-
methylhydantoin: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102286#spectroscopic-data-nmr-ir-of-5-ethyl-5-
methylhydantoin]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b102286?utm_src=pdf-body
https://www.benchchem.com/product/b102286?utm_src=pdf-body
https://www.benchchem.com/product/b102286?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-5-methylhydantoin
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-5-methylhydantoin
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P
https://www.benchchem.com/product/b102286#spectroscopic-data-nmr-ir-of-5-ethyl-5-methylhydantoin
https://www.benchchem.com/product/b102286#spectroscopic-data-nmr-ir-of-5-ethyl-5-methylhydantoin
https://www.benchchem.com/product/b102286#spectroscopic-data-nmr-ir-of-5-ethyl-5-methylhydantoin
https://www.benchchem.com/product/b102286#spectroscopic-data-nmr-ir-of-5-ethyl-5-methylhydantoin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102286?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

